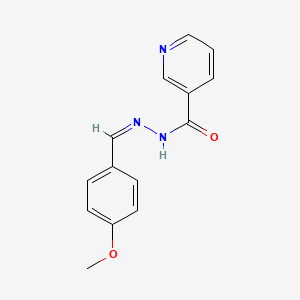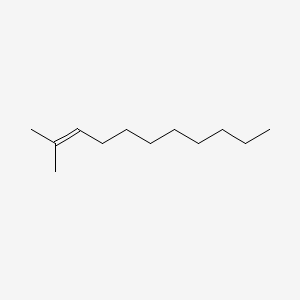
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride is a chemical compound known for its role in various biochemical processes. It is a derivative of L-arginine, an amino acid that plays a crucial role in the synthesis of proteins and the production of nitric oxide, a key signaling molecule in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride typically involves the esterification of L-arginine. The process begins with the protection of the amino and guanidine groups, followed by the esterification of the carboxyl group with ethanol. The final step involves the deprotection of the amino and guanidine groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the guanidine group.
Substitution: The amino and guanidine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in nitric oxide production and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, including its role in cardiovascular health and immune response modulation.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of (S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride involves its conversion to L-arginine in the body. L-arginine is then metabolized to produce nitric oxide, which acts as a signaling molecule. Nitric oxide plays a crucial role in vasodilation, immune response, and neurotransmission. The molecular targets include nitric oxide synthase enzymes, which catalyze the production of nitric oxide from L-arginine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: The parent compound, known for its role in protein synthesis and nitric oxide production.
L-Arginine Methyl Ester Dihydrochloride: A similar esterified derivative used in research and industrial applications.
Uniqueness
(S)-Ethyl 2-amino-5-guanidinopentanoate hydrochloride is unique due to its specific esterification, which can influence its bioavailability and reactivity compared to other derivatives. Its unique structure allows for specific interactions in biochemical pathways, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C8H19ClN4O2 |
|---|---|
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
ethyl 2-amino-5-(diaminomethylideneamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C8H18N4O2.ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;/h6H,2-5,9H2,1H3,(H4,10,11,12);1H |
InChI-Schlüssel |
DUCUWLZKZPQJDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCN=C(N)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















